molecular formula C7H13FN2O B1382008 3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one CAS No. 1556225-53-6

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one

Cat. No.: B1382008
CAS No.: 1556225-53-6
M. Wt: 160.19 g/mol
InChI Key: REWWYGDVSFSCDZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one is a chemical compound that belongs to the class of cathinone derivatives. It has a molecular weight of 160.19 g/mol and a molecular formula of C7H13FN2O

Chemical Reactions Analysis

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity and interactions with biological systems.

    Medicine: Research may explore its potential therapeutic effects or pharmacological properties.

    Industry: It could be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

3-Amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    3-(3-fluoropyrrolidin-1-yl)propan-1-ol: This compound has a similar structure but differs in the functional groups attached to the pyrrolidine ring.

    Other cathinone derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-amino-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWYGDVSFSCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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